3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt
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Overview
Description
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt is a chemical compound with a unique structure that includes an isoxazole ring, a nitrile group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and nitrile group can participate in binding interactions, while the methylamino group may enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways and produce specific effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core but lacks the nitrile and methylamino groups.
5-Methyl-3-isoxazolamine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
Uniqueness
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the nitrile group and methylamino substituent distinguishes it from other isoxazole derivatives and enhances its versatility in chemical synthesis and biological research.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-(methylaminomethyl)-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-8-4-5-2-6(3-7)10-9-5/h2,8H,4H2,1H3 |
InChI Key |
VDCSPDODHQXKEP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NOC(=C1)C#N |
Origin of Product |
United States |
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